molecular formula C22H30N6O2 B2383794 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide CAS No. 1105213-42-0

1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide

Cat. No.: B2383794
CAS No.: 1105213-42-0
M. Wt: 410.522
InChI Key: MWXWJSLIUWAZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide is a structurally complex molecule featuring a piperidine-3-carboxamide core substituted with a pyridazinyl group bearing a 4-methoxyphenyl moiety at position 6 and a 4-methylpiperazinyl group at the amide nitrogen.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-26-12-14-28(15-13-26)25-22(29)18-4-3-11-27(16-18)21-10-9-20(23-24-21)17-5-7-19(30-2)8-6-17/h5-10,18H,3-4,11-16H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXWJSLIUWAZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide
  • Molecular Formula : C26H27N5O2
  • Molecular Weight : 441.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Receptors : It may also act on neurotransmitter receptors, influencing neurochemical pathways.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been reported to have an IC50 (half maximal inhibitory concentration) value in the low micromolar range against human cancer cell lines, suggesting potent antiproliferative effects.

Cell LineIC50 (µM)
HCT116 (Colon)0.64
KMS-12 BM (Myeloma)1.40
SNU16 (Gastric)0.77

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential use in treating infections.

3. Analgesic and Anti-inflammatory Properties

In animal models, the compound has demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of cyclooxygenase enzymes or modulation of pain signaling pathways.

4. Anticonvulsant Effects

Studies have indicated that this compound may exert anticonvulsant effects in models of epilepsy, potentially through modulation of GABAergic transmission or sodium channel blockade.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vivo Studies : Animal models have shown that administration of the compound leads to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into its mechanism reveal that it may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Combination Therapies : Research suggests enhanced efficacy when combined with other therapeutic agents, indicating a synergistic effect that could be leveraged in clinical settings.

Comparison with Similar Compounds

Key Structural Analogues from Literature:

N-(4-Methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-dione derivatives ():

  • Core Structure : Pyrrolidine-2,5-dione (a cyclic imide) vs. piperidine-3-carboxamide in the target compound.
  • Substituents : Aromatic rings (e.g., chlorophenyl) at position 3 of the pyrrolidine-2,5-dione core.
  • Activity :
  • Compounds with chlorine at positions 3 or 4 of the aromatic ring showed potent anticonvulsant activity in the maximal electroshock (MES) test (ED50: 29–48 mg/kg) .
  • Spirocycloalkyl substituents at position 3 rendered compounds inactive, highlighting the critical role of aromatic groups .

N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide ():

  • Core Structure : Dihydropyrimidine-5-carboxamide vs. piperidine-3-carboxamide.
  • Substituents : Bis(4-methoxyphenyl)methyl and pyridazinyl groups.
  • Relevance : Demonstrates the therapeutic interest in pyridazine and methoxyphenyl motifs, though its pharmacological profile remains unspecified .

Comparative Data Table

Compound Class Core Structure Key Substituents Anticonvulsant Activity (ED50, MES Test) Reference
Target Compound Piperidine-3-carboxamide 6-(4-Methoxyphenyl)pyridazin-3-yl; 4-methylpiperazinyl Not reported
3-Chlorophenyl-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-Chlorophenyl; 4-methylpiperazinyl 29–48 mg/kg
3-Spirocycloalkyl-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Spirocycloalkyl; 4-methylpiperazinyl Inactive

Critical Analysis

Aromatic substituents (e.g., 4-methoxyphenyl in the target compound vs. chlorophenyl in pyrrolidine-2,5-dione derivatives) may influence potency and selectivity. Methoxy groups could improve solubility or metabolic stability compared to halogens like chlorine. The piperidine-3-carboxamide core in the target compound may offer conformational flexibility distinct from the rigid pyrrolidine-2,5-dione scaffold, possibly affecting receptor binding kinetics.

Gaps and Future Directions: No direct anticonvulsant data are available for the target compound. Its pyridazinyl group, absent in compounds, may modulate activity through interactions with unexplored targets (e.g., GABAA receptors or voltage-gated ion channels). Synthetic methodologies, such as those described in for pyridazine-containing carboxamides, could guide scalable production for preclinical testing .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, such as coupling pyridazine derivatives with substituted piperidine intermediates. For example, the pyridazine core may be functionalized via Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid, followed by carboxamide formation using activated carbonyl reagents (e.g., EDCI/HOBt). Piperazine substitution is achieved through nucleophilic displacement or reductive amination .
  • Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Intermediate purity must be verified via TLC or HPLC at each step .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, the methoxyphenyl group shows a singlet at ~3.8 ppm (¹H) and a carbonyl signal at ~170 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~450).
  • X-ray Crystallography : Resolves absolute configuration and piperidine/pyridazine ring conformations, as demonstrated in analogous pyridazin-3-amine derivatives .

Q. What preliminary biological screening methods are used to assess its activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at varying concentrations (1 nM–10 µM).
  • Receptor Binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using ³H-labeled ligands .
    • Cell-Based Studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Process Optimization :

  • Design of Experiments (DoE) : Use response surface methodology to optimize reaction time, temperature, and stoichiometry.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
    • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on silica) reduce metal leaching and costs .

Q. How are contradictions in structural data resolved (e.g., NMR vs. computational predictions)?

  • Conflict Resolution :

  • Dynamic NMR : Detects rotational barriers in piperazine rings that may cause signal splitting.
  • DFT Calculations : Compare computed ¹³C chemical shifts (via Gaussian09) with experimental data to validate tautomeric forms .
    • Case Study : In a related pyrrolidine-carboxamide, X-ray data resolved discrepancies between NMR and predicted substituent orientations .

Q. What computational strategies are used to predict binding modes and selectivity?

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with target proteins (e.g., kinase ATP-binding pockets).
  • MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and water-mediated hydrogen bonds .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors in the pyridazine ring) for scaffold optimization .

Q. How is the mechanism of action elucidated in complex biological systems?

  • Target Deconvolution :

  • Chemical Proteomics : Immobilized compound probes pull down interacting proteins from cell lysates, identified via LC-MS/MS .
  • CRISPR-Cas9 Knockout : Validate target relevance by deleting putative receptors (e.g., GPCRs) and assessing loss of activity .
    • Pathway Analysis : RNA-seq or phosphoproteomics reveals downstream signaling effects (e.g., MAPK pathway modulation) .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Analog Synthesis : Systematic substitution of the methoxyphenyl group (e.g., replacing OMe with Cl, CF₃) to evaluate steric/electronic effects.
  • Bioisosteric Replacement : Pyridazine-to-pyridine swaps improve metabolic stability, as seen in related piperazine-carboxamides .
  • Data-Driven SAR : Machine learning (e.g., Random Forest) correlates molecular descriptors (e.g., logP, PSA) with activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.